(E)-5-Oxoundec-2-enenitrile
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Overview
Description
(E)-5-Oxoundec-2-enenitrile is an organic compound characterized by the presence of a nitrile group and a conjugated ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Oxoundec-2-enenitrile typically involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the enone structure. The nitrile group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or bases can be employed to enhance reaction rates and selectivity. The use of advanced purification techniques like distillation and recrystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: (E)-5-Oxoundec-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the enone to saturated ketones.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Cyanide sources like sodium cyanide or potassium cyanide under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or saturated ketones.
Substitution: Various substituted nitriles or other functionalized compounds.
Scientific Research Applications
(E)-5-Oxoundec-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and coatings.
Mechanism of Action
The mechanism of action of (E)-5-Oxoundec-2-enenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the enone structure can undergo Michael addition reactions. These interactions can lead to the formation of covalent bonds with biomolecules, influencing their function and activity.
Comparison with Similar Compounds
(E)-5-Oxoundec-2-enenitrile can be compared with other similar compounds such as:
(E)-5-Oxodec-2-enenitrile: Differing by one carbon atom in the alkyl chain.
(E)-5-Oxododec-2-enenitrile: Differing by one additional carbon atom in the alkyl chain.
(E)-5-Oxoundec-2-enamide: Featuring an amide group instead of a nitrile group.
Uniqueness: The unique combination of the nitrile and enone functional groups in this compound provides distinct reactivity and potential applications compared to its analogs. This compound’s ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis and material science.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(E)-5-oxoundec-2-enenitrile |
InChI |
InChI=1S/C11H17NO/c1-2-3-4-5-8-11(13)9-6-7-10-12/h6-7H,2-5,8-9H2,1H3/b7-6+ |
InChI Key |
YXGWITJEYRHHBI-VOTSOKGWSA-N |
Isomeric SMILES |
CCCCCCC(=O)C/C=C/C#N |
Canonical SMILES |
CCCCCCC(=O)CC=CC#N |
Origin of Product |
United States |
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